N-(4-ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)-2-methylsulfanylbutanamide
Description
N-(4-ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)-2-methylsulfanylbutanamide is a complex organic compound with potential applications in various scientific fields. This compound features an imidazolidinone ring, which is a five-membered ring containing two nitrogen atoms and two carbonyl groups. The presence of the ethyl, methyl, and methylsulfanyl groups further adds to its unique chemical properties.
Properties
IUPAC Name |
N-(4-ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)-2-methylsulfanylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O3S/c1-5-7(18-4)8(15)13-14-9(16)11(3,6-2)12-10(14)17/h7H,5-6H2,1-4H3,(H,12,17)(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AESBXKZYDCKOSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NN1C(=O)C(NC1=O)(C)CC)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)-2-methylsulfanylbutanamide typically involves multiple steps. One common approach is the reaction of 4-ethyl-4-methyl-2,5-dioxoimidazolidine with 2-methylsulfanylbutanoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)-2-methylsulfanylbutanamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups in the imidazolidinone ring can be reduced to hydroxyl groups using reducing agents such as lithium aluminum hydride.
Substitution: The ethyl and methyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, aryl halides, nucleophiles like amines or thiols
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Hydroxyl derivatives
Substitution: Various alkyl or aryl derivatives
Scientific Research Applications
N-(4-ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)-2-methylsulfanylbutanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer or infections.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)-2-methylsulfanylbutanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The imidazolidinone ring and the methylsulfanyl group play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(4-ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)-2-methyl-4-phenoxybutanamide
- N-(4-ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)-2-(3-methylphenoxy)propanamide
- 2-(4-ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)acetic acid
Uniqueness
N-(4-ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)-2-methylsulfanylbutanamide stands out due to the presence of the methylsulfanyl group, which imparts unique chemical reactivity and biological activity. This differentiates it from other similar compounds that may lack this functional group or have different substituents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
